molecular formula C8H8N2O4 B1298670 2-(Methylamino)-5-nitrobenzoic acid CAS No. 3484-33-1

2-(Methylamino)-5-nitrobenzoic acid

Cat. No.: B1298670
CAS No.: 3484-33-1
M. Wt: 196.16 g/mol
InChI Key: FAVDVRYGVZMEFI-UHFFFAOYSA-N
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Description

2-(Methylamino)-5-nitrobenzoic acid is an organic compound with the molecular formula C8H8N2O4 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by a methylamino group at the 2-position and a nitro group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylamino)-5-nitrobenzoic acid typically involves the nitration of 2-(Methylamino)benzoic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the 5-position of the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes the methylation of 2-aminobenzoic acid followed by nitration. The reaction conditions, such as temperature, concentration of reagents, and reaction time, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Methylamino)-5-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, where the methylamino group can be oxidized to form corresponding nitroso or nitro derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Various nucleophiles such as halides, hydroxides, or amines under basic or acidic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Reduction: 2-(Methylamino)-5-aminobenzoic acid.

    Substitution: Depending on the nucleophile, products such as 2-(Substituted amino)-5-nitrobenzoic acid.

    Oxidation: Products like 2-(Methylamino)-5-nitrosobenzoic acid or this compound derivatives.

Scientific Research Applications

2-(Methylamino)-5-nitrobenzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Methylamino)-5-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methylamino group can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity.

Comparison with Similar Compounds

  • 2-Amino-5-nitrobenzoic acid
  • 2-(Dimethylamino)-5-nitrobenzoic acid
  • 2-(Methylamino)-4-nitrobenzoic acid

Comparison: 2-(Methylamino)-5-nitrobenzoic acid is unique due to the specific positioning of the methylamino and nitro groups on the benzene ring, which influences its chemical reactivity and biological activity. Compared to 2-Amino-5-nitrobenzoic acid, the presence of the methyl group in this compound can enhance its lipophilicity and potentially alter its interaction with biological targets. Similarly, the compound differs from 2-(Dimethylamino)-5-nitrobenzoic acid in terms of steric and electronic effects, which can impact its reactivity and applications.

Properties

IUPAC Name

2-(methylamino)-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-9-7-3-2-5(10(13)14)4-6(7)8(11)12/h2-4,9H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAVDVRYGVZMEFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80349141
Record name 2-(methylamino)-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24834820
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

3484-33-1
Record name 2-(Methylamino)-5-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3484-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(methylamino)-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural features of 2-(Methylamino)-5-nitrobenzoic acid as revealed by the research?

A1: The research highlights several key structural features of this compound []:

  • Planarity: The molecule is almost planar, with a root-mean-square deviation of 0.037 Å from the mean plane []. This planarity may influence its interactions with other molecules.
  • Intramolecular Hydrogen Bonding: An intramolecular N—H⋯O hydrogen bond forms within the molecule, generating an S(6) ring motif []. This interaction could influence the molecule's conformation and stability.
  • Intermolecular Interactions: In the crystal structure, the molecules form inversion dimers linked by pairs of O—H⋯O hydrogen bonds, resulting in R22(8) loops []. Additionally, intermolecular N—H⋯O hydrogen bonds connect these dimers into infinite sheets []. These interactions are crucial for the crystal packing and may influence the compound's physical properties.

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